TAT 2-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

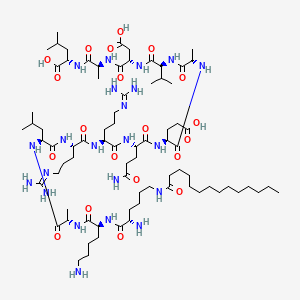

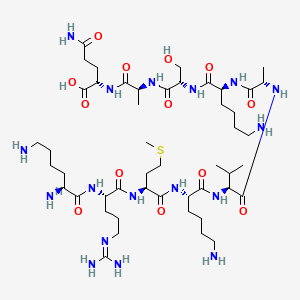

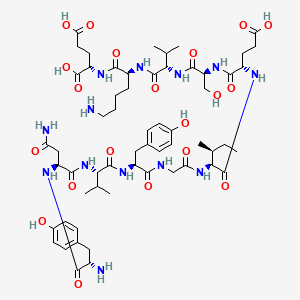

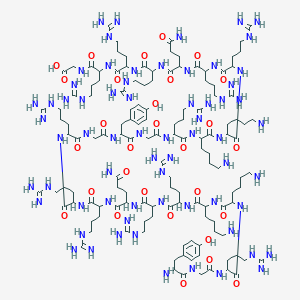

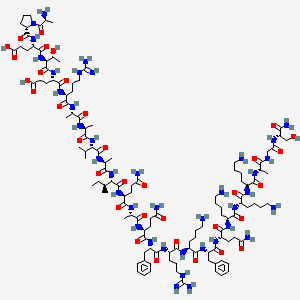

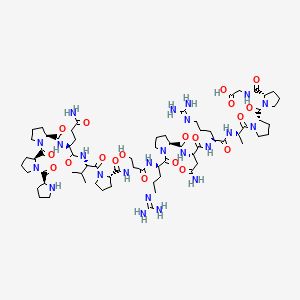

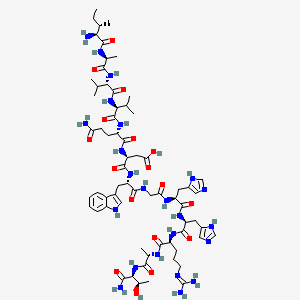

TAT 2-4 is a peptide derived from the HIV-1 transactivator of transcription (Tat) protein. This small, basic peptide has demonstrated efficacy in delivering a wide range of cargoes, including small particles, proteins, peptides, and nucleic acids . The molecular formula of this compound is C132H240N66O29, and it has a molecular weight of 3215.74 .

Applications De Recherche Scientifique

TAT 2-4 has a wide range of scientific research applications, including:

Chemistry: Used as a delivery vehicle for small molecules and nanoparticles.

Biology: Facilitates the delivery of proteins and peptides into cells.

Medicine: Employed in drug delivery systems to enhance the uptake of therapeutic agents.

Industry: Utilized in the development of novel delivery systems for various applications.

Mécanisme D'action

Target of Action

TAT 2-4, also known as “H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-OH”, is a variant of the HIV-1 Tat protein . The primary targets of this compound are the TAR RNA elements that form at the 5’ end of viral transcripts . These targets play a crucial role in the activation of RNA Polymerase II (RNAP II) elongation of the integrated HIV-1 .

Mode of Action

This compound interacts with its targets by binding to the TAR RNA elements . This interaction recruits a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by this compound to TAR RNA, CDK9 is proposed to phosphorylate the carboxyl terminal domain of RNAP II, thereby activating elongation .

Biochemical Pathways

The interaction of this compound with TAR RNA and the subsequent recruitment of P-TEFb leads to the activation of the RNAP II elongation pathway . This pathway is crucial for the transcription and replication of HIV-1 .

Pharmacokinetics

It is known that the tat protein can be released from tat expressing cells into the extracellular milieu through a non-canonic, golgi-independent pathway of secretion . This suggests that this compound may have similar properties.

Result of Action

The action of this compound results in the activation of RNAP II elongation, leading to increased transcription and replication of HIV-1 . This can have profound effects on the cell, leading to dysregulated gene expression, chronic cell activation, inflammation, and neurotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of low concentrations of extracellular this compound alone has been shown to lead to dysregulated gene expression, chronic cell activation, inflammation, neurotoxicity, and structural damage in the brain . The reported effects of this compound are dependent in part on the specific HIV-1 subtype and amino acid length of this compound used .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

TAT 2-4 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

TAT 2-4 undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and modified peptides with substituted amino acid residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triazido-s-triazine (TAT): A nitrogen-rich compound used in the synthesis of carbon nitride materials.

Triazido-s-heptazine (TAH): Another nitrogen-rich compound with similar applications to TAT.

Uniqueness of TAT 2-4

This compound is unique due to its ability to deliver a wide range of cargoes, including small particles, proteins, peptides, and nucleic acids. This versatility makes it a valuable tool in various scientific research applications, particularly in the fields of drug delivery and molecular biology .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDXJXPYPVEPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H240N66O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3215.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)